An In-depth Technical Guide to Methyl 4-bromo-2-formyl-3-hydroxybenzoate: Synthesis, Characterization, and Scientific Context
An In-depth Technical Guide to Methyl 4-bromo-2-formyl-3-hydroxybenzoate: Synthesis, Characterization, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of Methyl 4-bromo-2-formyl-3-hydroxybenzoate, a polysubstituted aromatic compound with significant potential as a versatile intermediate in organic synthesis. Given its unique arrangement of electron-withdrawing and donating groups—a bromine atom, a hydroxyl group, a formyl group, and a methyl ester—this molecule serves as a valuable scaffold for the construction of more complex chemical entities, particularly in the fields of medicinal chemistry and materials science. This document outlines the compound's core chemical properties, a proposed synthetic pathway with detailed experimental protocols, and an analysis of its expected spectroscopic characteristics.
Compound Profile and Physicochemical Properties
Methyl 4-bromo-2-formyl-3-hydroxybenzoate is a multifaceted aromatic ester. The interplay of its functional groups dictates its reactivity and physical properties. The hydroxyl and formyl groups are ortho to each other, allowing for potential intramolecular hydrogen bonding, which can influence its chemical behavior and spectral properties. The bromine atom at the para position relative to the hydroxyl group further modulates the electron density of the aromatic ring, impacting its reactivity in substitution reactions.
| Property | Predicted Value/Information | Source/Rationale |
| IUPAC Name | Methyl 4-bromo-2-formyl-3-hydroxybenzoate | Based on chemical structure |
| Molecular Formula | C₉H₇BrO₄ | Derived from structure |
| Molecular Weight | 259.05 g/mol | Calculated from formula |
| Appearance | Likely a white to off-white solid | Analogy to similar compounds[1][2] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General property of similar organic molecules |
| Storage | Store in a cool, dry place under an inert atmosphere | Standard for functionalized aromatic compounds[3] |
Strategic Synthesis Pathway
The synthesis of Methyl 4-bromo-2-formyl-3-hydroxybenzoate can be strategically designed from a readily available precursor, Methyl 3-hydroxybenzoate. The proposed synthetic route involves two key transformations: regioselective bromination followed by ortho-formylation.
Overall Synthetic Scheme
The logical flow for the synthesis is outlined below. This multi-step process is designed to control the regiochemistry of the substitutions, leveraging the directing effects of the existing functional groups.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Regioselective Bromination of Methyl 3-hydroxybenzoate
Causality of Experimental Choices: The synthesis commences with the electrophilic bromination of Methyl 3-hydroxybenzoate. The hydroxyl group is a potent activating, ortho-, para-director, while the methyl ester is a deactivating, meta-director. The position para to the hydroxyl group (C4) is sterically accessible and electronically activated, making it the most likely site for bromination. Using a non-polar solvent like dichloromethane and a catalyst such as glacial acetic acid helps to control the reaction and minimize side products[4].
Detailed Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3-hydroxybenzoate (1 equivalent) in dichloromethane. Add glacial acetic acid (1.1 equivalents) to the solution and stir until all solids dissolve[4].
-
Bromination: Cool the mixture to 0-5°C using an ice bath. Slowly add a solution of bromine (1.1 equivalents) in dichloromethane dropwise via the dropping funnel, maintaining the temperature below 5°C[4].
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 24-36 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate[4].
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid, Methyl 4-bromo-3-hydroxybenzoate, can be purified by recrystallization from a suitable solvent system like toluene or an ethanol/water mixture to yield a white solid[2][4].
Step 2: Ortho-Formylation via the Reimer-Tiemann Reaction
Causality of Experimental Choices: The second step introduces the formyl group onto the brominated intermediate. The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols[5][6]. The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base (e.g., NaOH)[6][7][8]. The electron-rich phenoxide ion, formed by the deprotonation of the hydroxyl group, attacks the electrophilic dichlorocarbene[5][9]. The strong activating effect of the hydroxyl group directs the substitution primarily to the ortho position (C2), which is sterically unhindered in the starting material. The reaction is typically performed in a biphasic system due to the poor solubility of hydroxide in chloroform, often requiring vigorous stirring or a phase-transfer catalyst[5][7].
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of Methyl 4-bromo-3-hydroxybenzoate (1 equivalent) in aqueous sodium hydroxide, add chloroform. The system will be biphasic[5].
-
Reaction Conditions: Heat the mixture to 60-70°C with vigorous stirring for several hours. The reaction can be exothermic, so careful temperature control is necessary[5][7]. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture and carefully acidify with dilute hydrochloric acid to neutralize the excess base and protonate the phenoxide.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate[10].
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired Methyl 4-bromo-2-formyl-3-hydroxybenzoate.
Spectroscopic Characterization and Data Interpretation
While experimental spectra for the title compound are not available, its key spectroscopic features can be reliably predicted based on the functional groups present and data from analogous structures[11][12].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative.
-
Aromatic Protons: Two doublets are expected in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two protons on the benzene ring.
-
Aldehyde Proton: A distinct singlet for the aldehyde proton (-CHO) will appear significantly downfield, typically in the range of 9.8-10.5 ppm[13][14].
-
Hydroxyl Proton: A broad singlet for the phenolic hydroxyl (-OH) proton will be present, with its chemical shift being concentration and solvent-dependent. Intramolecular hydrogen bonding with the adjacent carbonyl of the formyl group could shift this proton significantly downfield.
-
Methyl Protons: A sharp singlet for the methyl ester (-OCH₃) protons will be observed around 3.9 ppm[15].
-
-
¹³C NMR: The carbon NMR will show distinct signals for each carbon environment.
-
Carbonyl Carbons: The aldehyde carbonyl carbon is expected to resonate in the 190-195 ppm region, while the ester carbonyl will be around 165-170 ppm[13][15].
-
Aromatic Carbons: Six distinct signals for the aromatic carbons are expected, with their chemical shifts influenced by the attached substituents. The carbon bearing the bromine (C4) and the hydroxyl group (C3) will show characteristic shifts.
-
Methyl Carbon: The methyl ester carbon will appear around 52-55 ppm[15].
-
Infrared (IR) Spectroscopy
The IR spectrum will provide clear evidence for the key functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Comments |
| O-H Stretch (Phenolic) | 3200-3500 (broad) | The broadness is due to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000-3100 | Characteristic of aromatic C-H bonds[16]. |
| C-H Stretch (Aldehyde) | 2700-2850 (two weak bands) | A key diagnostic for the aldehyde group[13][16]. |
| C=O Stretch (Aldehyde) | 1680-1705 | Conjugation and intramolecular H-bonding lower the frequency[13][14]. |
| C=O Stretch (Ester) | 1710-1730 | Expected in this region for an aromatic ester. |
| C=C Stretch (Aromatic) | 1450-1600 | Multiple bands are characteristic of the aromatic ring. |
| C-Br Stretch | 500-650 | Typically found in the fingerprint region. |
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the molecular formula (C₉H₇BrO₄) by providing a highly accurate mass measurement.
-
Isotope Pattern: A characteristic M and M+2 isotope pattern with approximately equal intensity will be observed due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) from the ester and the loss of the formyl group (-CHO).
Applications and Future Directions
The structural motif of Methyl 4-bromo-2-formyl-3-hydroxybenzoate makes it a valuable building block in drug discovery and development. Functionalized benzoates and benzaldehydes are core components in a wide array of biologically active molecules and approved drugs[17][18].
-
Pharmaceutical Intermediates: The compound's multiple reactive sites—the aldehyde, hydroxyl group, and bromine atom—allow for a diverse range of subsequent chemical transformations, such as condensation reactions, nucleophilic substitutions, and cross-coupling reactions. This versatility makes it an ideal precursor for synthesizing complex heterocyclic systems like benzothiazoles, which are known for their broad pharmacological activities, including antibacterial and anticancer properties[18][19][20].
-
Scaffold for Library Synthesis: The molecule can serve as a starting point for the combinatorial synthesis of compound libraries for high-throughput screening in drug discovery programs.
-
Materials Science: The aromatic and functionalized nature of this compound suggests potential applications as a monomer or precursor for specialty polymers and dyes[19].
Future research could focus on the optimization of its synthesis to improve yields and reduce waste, as well as the exploration of its utility in the synthesis of novel bioactive compounds.
Conclusion
Methyl 4-bromo-2-formyl-3-hydroxybenzoate represents a synthetically valuable, albeit not widely cataloged, chemical entity. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization, based on established chemical principles and data from closely related structures. By detailing the causality behind the proposed synthetic strategies and providing predictive spectroscopic data, this document serves as a comprehensive resource for researchers aiming to synthesize and utilize this versatile building block for advanced applications in science and industry.
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